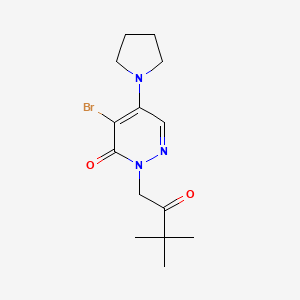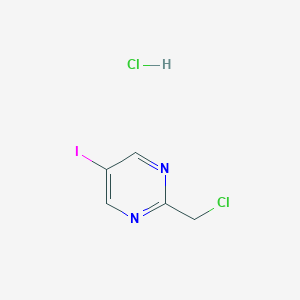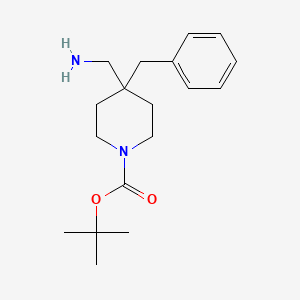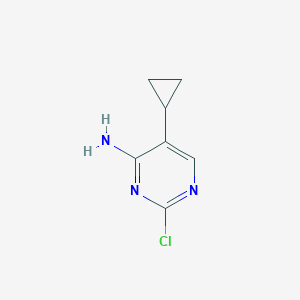
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research indicates that certain bromophenyl-oxobut-enoic acid derivatives, closely related to the specified chemical structure, serve as key starting materials for synthesizing a variety of heterocyclic compounds, including pyridazinones, furanones, and others. These compounds are synthesized through reactions with different reagents under various conditions, highlighting the versatility of such structures in heterocyclic synthesis (El-Hashash et al., 2015), (El-Hashash & Rizk, 2016).
Potential Antibacterial Activities
The synthesis of novel heterocyclic compounds from key starting materials similar to 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has led to the exploration of their antibacterial activities. These studies aim to create compounds with expected antibacterial properties by synthesizing and testing various heterocyclic derivatives for their effectiveness against bacterial strains (El-Hashash et al., 2015).
Utility in Pharmacological Agents
The chemical framework of this compound offers a platform for the development of pharmacologically active agents. Research into similar structures has led to the synthesis of compounds with potential antihypertensive activity, highlighting the role of such chemicals in creating new therapeutic agents (Bergmann & Gericke, 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-6-4-5-7-17/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERTSLIRRFBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)


![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)
![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)
![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)



![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)


![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
